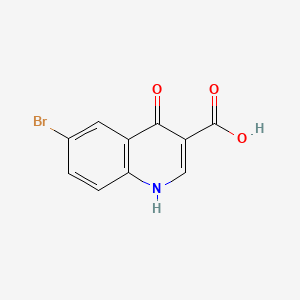

6-Bromo-4-hydroxyquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-4-hydroxyquinoline-3-carboxylic acid is a brominated quinoline derivative. It has a wide range of applications in medicinal and industrial chemistry. The empirical formula is C10H6BrNO3 and the molecular weight is 268.06 .

Synthesis Analysis

The synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid involves heating the solid compound in hot diphenyl ether for 9 hours . After cooling to room temperature, the mixture is diluted with methanol and diethyl ether. The solids are then collected by filtration and washed with diethyl ether .Molecular Structure Analysis

The molecular structure of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid can be represented by the SMILES stringOC(=O)c1cnc2ccc(Br)cc2c1O . The InChI key is GIUZUAUCCUFVKW-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

6-Bromo-4-hydroxyquinoline-3-carboxylic acid is a solid . It has a high GI absorption and is BBB permeant . It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -6.09 cm/s .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

- Antimicrobial Activity : Researchers have explored the antimicrobial potential of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid derivatives. These compounds exhibit inhibitory effects against bacteria, fungi, and protozoa. Investigations into their mechanism of action and structure-activity relationships are ongoing .

- Anticancer Properties : Some studies suggest that 6-Bromo-4-hydroxyquinoline-3-carboxylic acid derivatives possess antiproliferative activity against cancer cells. Researchers investigate their potential as novel chemotherapeutic agents .

Materials Science and Coordination Chemistry

- Ligand Design : The carboxylic acid moiety in 6-Bromo-4-hydroxyquinoline-3-carboxylic acid allows it to function as a versatile ligand. Researchers have used it to synthesize coordination complexes with transition metals. These complexes find applications in catalysis, sensing, and material design .

Biological Studies

- Fluorescent Probes : 6-Bromo-4-hydroxyquinoline-3-carboxylic acid derivatives can serve as fluorescent probes. Their unique photophysical properties make them valuable tools for studying cellular processes, protein-ligand interactions, and enzyme activity .

Analytical Chemistry

- Chelating Agents : The quinoline scaffold in this compound allows it to chelate metal ions selectively. Researchers have explored its use in metal ion detection, environmental monitoring, and speciation analysis .

Pharmacokinetics and Metabolism Studies

- Metabolite Identification : Scientists have employed 6-Bromo-4-hydroxyquinoline-3-carboxylic acid derivatives as model compounds to study metabolic pathways. Understanding their metabolism aids in drug development and safety assessment .

Photophysics and Photobiology

- Photocleavage and Phototoxicity : Researchers investigate the photochemical behavior of this compound. It can undergo photodegradation or generate reactive oxygen species upon exposure to light. Such studies contribute to our understanding of phototoxicity and photodynamic therapy .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid are currently unknown. This compound is used mainly as a central template for the synthesis of various drugs

Mode of Action

Quinoline, a related compound, is known to participate in both electrophilic and nucleophilic substitution reactions . It’s plausible that 6-Bromo-4-hydroxyquinoline-3-carboxylic acid might exhibit similar interactions with its targets.

Propiedades

IUPAC Name |

6-bromo-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUZUAUCCUFVKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912976 |

Source

|

| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98948-95-9 |

Source

|

| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2392333.png)

![(E)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2392334.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2392340.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2392348.png)

![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B2392353.png)